DS19161384 In Vivo Glucose-Lowering Efficacy vs. 4′-Alkoxy Benzimidazole Analogs
In a preclinical model of type 2 diabetes, DS19161384 produced robust reductions in plasma glucose, whereas 4′-alkoxy substituted benzimidazole analogs, which are the most direct structural comparators, failed to show potent efficacy in vivo [1]. This head-to-head comparison within the same study highlights the unique functional advantage of the 7′-fluoro substitution.
| Evidence Dimension | In vivo plasma glucose reduction efficacy |
|---|---|
| Target Compound Data | Robust plasma glucose reductions |
| Comparator Or Baseline | 4′-alkoxy substituted benzimidazoles (unspecified analogs) |
| Quantified Difference | Qualitative: robust efficacy vs. failure to show potent efficacy |
| Conditions | In vivo animal model of type 2 diabetes (specific model not detailed in abstract). |
Why This Matters
This direct comparison demonstrates that the 7′-fluoro substituent is essential for achieving the desired in vivo antidiabetic activity, providing a clear scientific basis for selecting DS19161384 over simpler benzimidazole analogs in preclinical studies.
- [1] Shinozuka, T., Tsukada, T., Fujii, K., Tokumaru, E., Matsui, Y., Wakimoto, S., Ogata, T., Araki, K., Sawamura, R., Watanabe, N., Mori, M., & Tanaka, J. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 10(3), 358–362. View Source
